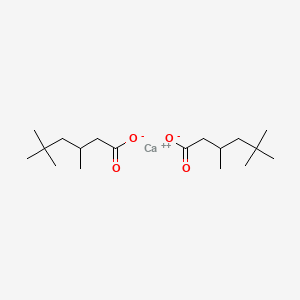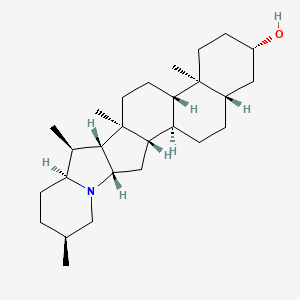
Solanidan-3-ol, (3beta,5alpha,22beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Solanidan-3-ol, (3beta,5alpha,22beta)-: is a chemical compound with the molecular formula C27H45NO and a molecular weight of 399.6523 g/mol . It is also known by other names such as Demissidin and Demissidine . This compound is a steroidal alkaloid, which is a class of naturally occurring organic compounds that contain a nitrogen atom in a steroid structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Solanidan-3-ol, (3beta,5alpha,22beta)- involves multiple steps, starting from simpler steroidal precursors. The synthetic route typically includes:
Hydrogenation: The reduction of a double bond in the steroidal precursor using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Hydroxylation: Introduction of a hydroxyl group (-OH) at the 3rd position using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of Solanidan-3-ol, (3beta,5alpha,22beta)- often involves large-scale chemical synthesis using the aforementioned steps but optimized for higher yields and purity. The process may include:
Batch Reactors: For controlled reaction conditions and better yield.
Continuous Flow Reactors: For large-scale production and consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Solanidan-3-ol, (3beta,5alpha,22beta)- undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Reduction of the ketone or aldehyde back to the hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of alkyl halides or other substituted products.
Applications De Recherche Scientifique
Solanidan-3-ol, (3beta,5alpha,22beta)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of steroidal drugs and other pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of Solanidan-3-ol, (3beta,5alpha,22beta)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to steroid receptors and enzymes involved in steroid metabolism.
Pathways Involved: It influences pathways related to inflammation, cell proliferation, and apoptosis (programmed cell death).
Comparaison Avec Des Composés Similaires
Solanidan-3-ol, (3beta,5alpha,22beta)- can be compared with other similar steroidal alkaloids:
Solanidine: Another steroidal alkaloid with similar structure but different functional groups.
Tomatidine: Found in tomatoes, with similar biological activities but different molecular targets.
Solasodine: Found in Solanum species, used in the synthesis of steroidal drugs.
Uniqueness
Solanidan-3-ol, (3beta,5alpha,22beta)- is unique due to its specific hydroxylation pattern and its potential therapeutic applications, which are distinct from other similar compounds .
Propriétés
Numéro CAS |
3922-07-4 |
|---|---|
Formule moléculaire |
C27H45NO |
Poids moléculaire |
399.7 g/mol |
Nom IUPAC |
(1S,2R,5S,7S,10S,11S,14S,15R,16S,17S,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracosan-7-ol |
InChI |
InChI=1S/C27H45NO/c1-16-5-8-23-17(2)25-24(28(23)15-16)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h16-25,29H,5-15H2,1-4H3/t16-,17+,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-/m0/s1 |
Clé InChI |
JALVTHFTYRPDMB-OFMODGJOSA-N |
SMILES isomérique |
C[C@H]1CC[C@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C |
SMILES canonique |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


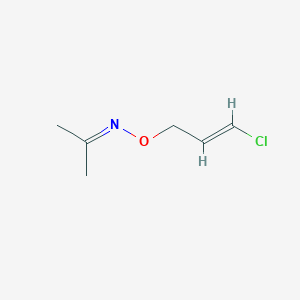
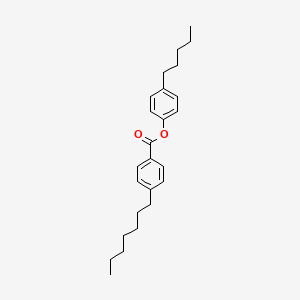
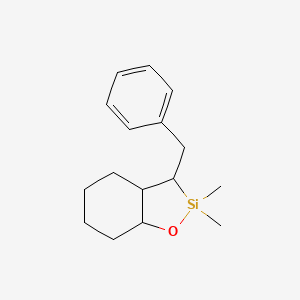
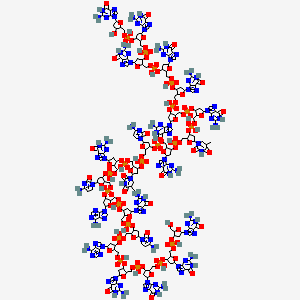




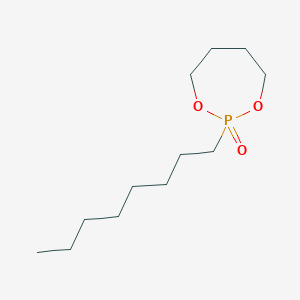
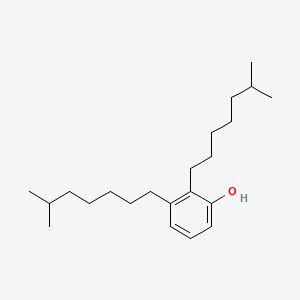
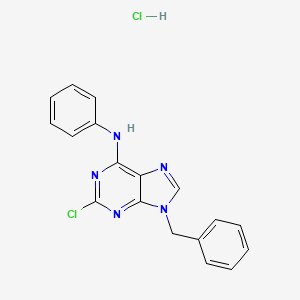
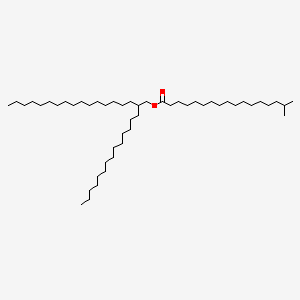
![Spiro[5H-[1]benzopyrano[2,3-c]pyridine-5,3'(2'H)-[1,4]oxazepin]-5'-amine, 7-(2-fluoro-3-pyridinyl)-3-(2-fluoro-4-pyridinyl)-6',7'-dihydro-, (3'S)-](/img/structure/B12642823.png)
